N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a hydroxypiperidine group, a pyridine ring, and a thiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve hydrogenation, cyclization, and amination steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidine group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypiperidine group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis and causing cell cycle arrest in the S phase. This is achieved through its interaction with various cellular pathways and proteins involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives containing 4-hydroxypiperidine: These compounds also exhibit antiproliferative activity and are used in cancer research.
Phenylpiperidine derivatives: Known for their use in medicinal chemistry, particularly as opioid receptor agonists.
Uniqueness
N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-17-7-11-24(12-8-17)16-3-1-15(2-4-16)23-19(26)18-13-22-20(27-18)14-5-9-21-10-6-14/h1-6,9-10,13,17,25H,7-8,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQFSUSUULEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)NC(=O)C3=CN=C(S3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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